molecular formula C27H26BrOP B8297087 [(2-Methoxy-6-methylphenyl)methyl](triphenyl)phosphanium bromide CAS No. 89244-41-7

[(2-Methoxy-6-methylphenyl)methyl](triphenyl)phosphanium bromide

Cat. No. B8297087
CAS RN: 89244-41-7
M. Wt: 477.4 g/mol
InChI Key: GCYWBJISSSQKNV-UHFFFAOYSA-M
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Patent
US08044206B2

Procedure details

After 4.34 g of N-bromosuccinimide and 0.54 g of benzoyl peroxide were added to a solution of 3.03 g of 2,3-dimethylanisole in 70 ml of carbon tetrachloride, the mixture was heated under reflux for 30 minutes. After cooling, insoluble solid in the reaction mixture were filtered off and the filtrate was concentrated under reduced pressure to give an oil. The obtained oil was dissolved in 50 ml of benzene, and 5.82 g of triphenylphosphine was added to the solution. The mixture was heated under reflux for 11 hours. After cooling, the precipitated crystals were collected by filtration and recrystallized from methylene chloride-benzene to give 6.51 g of (2-methoxy-6-methylbenzyl)(triphenyl)phosphonium bromide as colorless crystals.
Quantity
4.34 g
Type
reactant
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.82 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1.[CH3:27][C:28]1[C:33]([CH3:34])=[CH:32][CH:31]=[CH:30][C:29]=1[O:35][CH3:36].[C:37]1([P:43]([C:50]2[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=2)[C:44]2[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=2)[CH:42]=[CH:41][CH:40]=[CH:39][CH:38]=1>C(Cl)(Cl)(Cl)Cl.C1C=CC=CC=1>[Br-:1].[CH3:36][O:35][C:29]1[CH:30]=[CH:31][CH:32]=[C:33]([CH3:34])[C:28]=1[CH2:27][P+:43]([C:44]1[CH:45]=[CH:46][CH:47]=[CH:48][CH:49]=1)([C:50]1[CH:55]=[CH:54][CH:53]=[CH:52][CH:51]=1)[C:37]1[CH:38]=[CH:39][CH:40]=[CH:41][CH:42]=1 |f:6.7|

Inputs

Step One
Name
Quantity
4.34 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.54 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
3.03 g
Type
reactant
Smiles
CC1=C(C=CC=C1C)OC
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
5.82 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
insoluble solid in the reaction mixture were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give an oil
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 11 hours
Duration
11 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated crystals were collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from methylene chloride-benzene

Outcomes

Product
Name
Type
product
Smiles
[Br-].COC1=C(C[P+](C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C(=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.51 g
YIELD: CALCULATEDPERCENTYIELD 61.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.